1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone
Overview
Description
1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone is a chemical compound belonging to the class of organic compounds known as ethanones. The interest in this compound arises due to its structural characteristics and its potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone has been described through different synthetic routes. One method involves the reaction between N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride in a one-pot reaction. The structure of the synthesized compound was confirmed using various spectroscopic methods including 1H NMR, MS, and FTIR techniques, as well as X-ray crystallography (Ünaleroğlu, Temelli, & Hökelek, 2002).
Molecular Structure Analysis
The molecular structure of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone has been explored through various studies. For example, in one study, the compound displayed a dihedral angle between the central ethanone fragment and the 4-methoxyphenyl group, demonstrating specific structural characteristics and the presence of certain intermolecular interactions (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
Chemical Reactions and Properties
1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone participates in various chemical reactions leading to the formation of novel compounds. Its reactivity has been utilized in synthesizing heterocyclic compounds and exploring their optical and thermal properties. Such studies are crucial for understanding the reactivity and potential applications of the compound in material science and organic synthesis (Shruthi et al., 2019).
Scientific Research Applications
1. Lasing Applications
- Summary of Application: This compound is used in the synthesis of thiophene/phenylene co-oligomers (TPCO) species for lasing applications . The specific TPCO species synthesized using this compound are 5,5′′-bis(4′-methoxy-[1,1’-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) (BP3T-CN) .
- Methods of Application: The compound is synthesized for lasing applications. Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement .
- Results or Outcomes: The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation, standing in the former and inclining in the latter .
2. Synthesis of Multipodal Salicylaldehydes
- Summary of Application: This compound is used as a precursor for the synthesis of multipodal salicylaldehydes with a triphenylamine core . These multipodal salicylaldehydes are of interest due to their potential applications in the construction of multinuclear complexes, as well as metal and covalent organic frameworks .
- Methods of Application: The compound is synthesized by the Suzuki coupling of tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .
- Results or Outcomes: The structure of the product was confirmed by molecular spectroscopy .
3. Fluorescence Characteristics
- Summary of Application: This compound is used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of alpha-Bromoketones
- Summary of Application: This compound is used in the synthesis of alpha-bromoketones .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
5. Standard Reagent in Fluorescence Studies
- Summary of Application: This compound is used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of Fluorescent Compounds
- Summary of Application: This compound is used in the synthesis of fluorescent compounds . These fluorescent compounds are of interest due to their potential applications in the construction of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust), P280 (Wear eye protection, face protection, protective clothing, protective gloves), and others .
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWZMAGUDRTXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401902 | |
Record name | 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone | |
CAS RN |
192863-43-7 | |
Record name | 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.